molecular formula C11H19NO4S B13322245 (R)-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid

(R)-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid

Cat. No.: B13322245
M. Wt: 261.34 g/mol
InChI Key: BCFQLFKNCFYLJU-LLVKDONJSA-N
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Description

®-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a methylthio group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Chemical Reactions Analysis

Types of Reactions

®-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

®-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a building block in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing selective reactions at other functional sites. The methylthio group can participate in various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring, Boc protection, and methylthio substitution. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C11H19NO4S

Molecular Weight

261.34 g/mol

IUPAC Name

(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-methylsulfanylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-6-5-11(7-12,17-4)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m1/s1

InChI Key

BCFQLFKNCFYLJU-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@](C1)(C(=O)O)SC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)SC

Origin of Product

United States

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